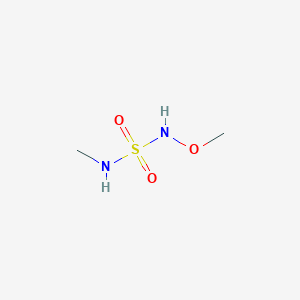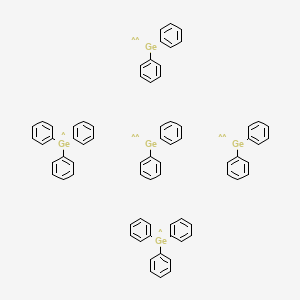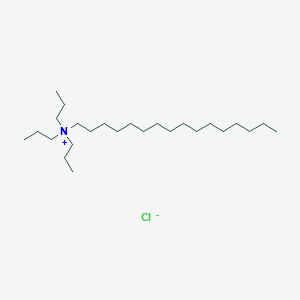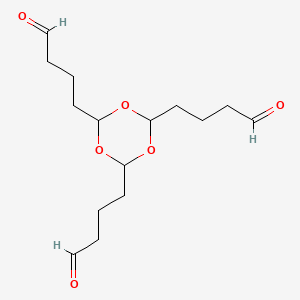
4,4'-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) is an organic compound known for its unique structure and properties This compound is characterized by its extended conjugated system, which imparts significant electronic and optical properties
Preparation Methods
The synthesis of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) typically involves multi-step organic reactions. One common method includes the coupling of phenylbuta-1,3-diene derivatives with a phenylene core under specific conditions. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extended conjugated system allows it to interact with various enzymes and receptors, potentially modulating their activity. The pathways involved often include signal transduction mechanisms that are influenced by the compound’s electronic properties .
Comparison with Similar Compounds
When compared to similar compounds, 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) stands out due to its unique structure and properties. Similar compounds include:
S,S’- (1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: Known for its applications in organic synthesis and materials science.
Phenol, 4,4’-(1-methylethylidene)bis-: Commonly used in the production of polycarbonate plastics and epoxy resins.
The uniqueness of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) lies in its extended conjugated system, which imparts distinct electronic and optical properties, making it highly valuable in advanced material applications.
Properties
CAS No. |
106577-46-2 |
|---|---|
Molecular Formula |
C32H16N6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-phenyl-4-[4-(2,4,4-tricyano-3-phenylbuta-1,3-dienyl)phenyl]buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C32H16N6/c33-17-27(31(29(19-35)20-36)25-7-3-1-4-8-25)15-23-11-13-24(14-12-23)16-28(18-34)32(30(21-37)22-38)26-9-5-2-6-10-26/h1-16H |
InChI Key |
ACCNZXULXVFFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC2=CC=C(C=C2)C=C(C#N)C(=C(C#N)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


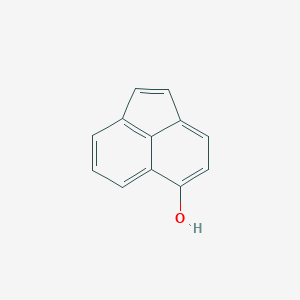
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

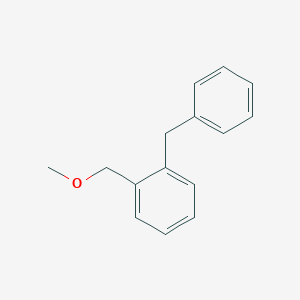
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
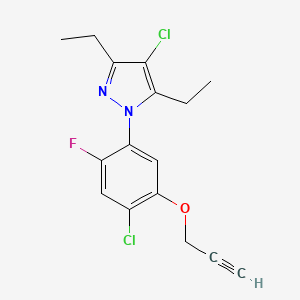


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

